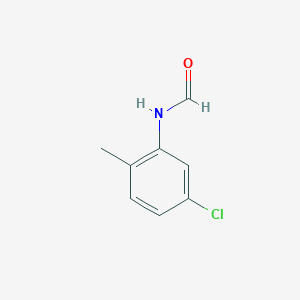
n-(5-Chloro-2-methylphenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methylphenyl)formamide: is an organic compound with the molecular formula C8H8ClNO It is a derivative of formamide, where the formamide group is attached to a 5-chloro-2-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method for synthesizing N-(5-Chloro-2-methylphenyl)formamide involves the reaction of 5-chloro-2-methylaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Formylation Reaction: Another method involves the formylation of 5-chloro-2-methylaniline using formylating agents such as formic acid or formic anhydride in the presence of a catalyst like hydrochloric acid.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(5-Chloro-2-methylphenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Chloro-2-methylphenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-methylphenyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Chloro-5-methylphenyl)formamide
- N-(2-Chloro-6-methylphenyl)formamide
- N-(3-Chloro-2-methylphenyl)formamide
Comparison:
- N-(5-Chloro-2-methylphenyl)formamide is unique due to the position of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules.
- N-(2-Chloro-5-methylphenyl)formamide and N-(2-Chloro-6-methylphenyl)formamide have different substitution patterns, leading to variations in their chemical and physical properties.
- N-(3-Chloro-2-methylphenyl)formamide has a different chloro substitution position, which can affect its steric and electronic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
6268-65-1 |
|---|---|
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
FRBINQSMLMIWRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)


![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)




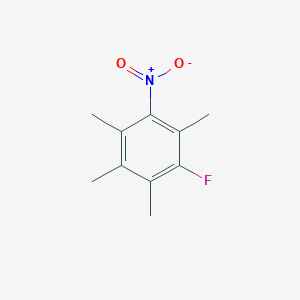
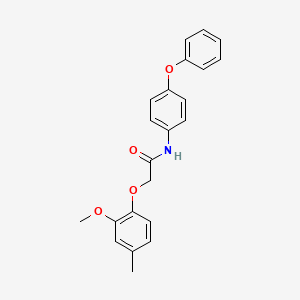
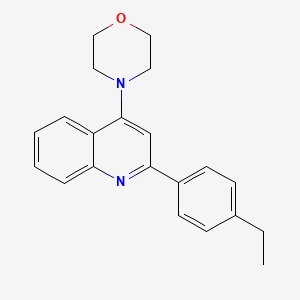
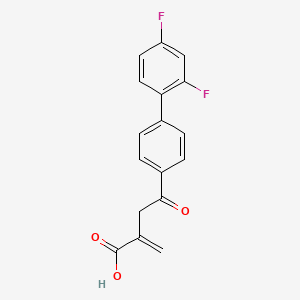

![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
